ATWLPPR Peptide (TFA)

Übersicht

Beschreibung

ATWLPPR-Peptid (TFA) ist ein Heptapeptid, das als selektiver Inhibitor von Neuropilin-1 wirkt. Es hemmt die Bindung des vaskulären endothelialen Wachstumsfaktors 165 an Neuropilin-1, was es zu einer wertvollen Verbindung in der Erforschung der Angiogenese macht. Dieses Peptid hat sich als vielversprechend erwiesen, um frühzeitige Netzhautschäden zu reduzieren, die durch Diabetes verursacht werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ATWLPPR-Peptid (TFA) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das Peptid wird vom Harz gespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von ATWLPPR-Peptid (TFA) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Kernresonanzspektroskopie (NMR) charakterisiert .

Chemische Reaktionsanalyse

Arten von Reaktionen

ATWLPPR-Peptid (TFA) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod in wässriger Lösung.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate mit geeigneten Schutzgruppen.

Hauptprodukte

Oxidation: Bildung von disulfidverknüpften Peptiden.

Reduktion: Freie thiolhaltige Peptide.

Substitution: Modifizierte Peptide mit veränderten Sequenzen

Wissenschaftliche Forschungsanwendungen

ATWLPPR-Peptid (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht auf seine Rolle bei der Hemmung der Angiogenese und der Reduktion von oxidativem Stress.

Medizin: Potenzieller therapeutischer Wirkstoff für Erkrankungen mit abnormalem Blutgefäßwachstum, wie z. B. Krebs und diabetische Retinopathie.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Instrumenten .

Wirkmechanismus

ATWLPPR-Peptid (TFA) entfaltet seine Wirkung durch selektive Hemmung von Neuropilin-1. Diese Hemmung verhindert die Bindung des vaskulären endothelialen Wachstumsfaktors 165 an Neuropilin-1 und blockiert so die an der Angiogenese beteiligten Signalwege. Das Peptid reduziert auch oxidativen Stress und Entzündungen, was zu seinen schützenden Wirkungen bei diabetischer Retinopathie beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ATWLPPR Peptide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of ATWLPPR Peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

ATWLPPR Peptide (TFA) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered sequences

Wirkmechanismus

ATWLPPR Peptide (TFA) exerts its effects by selectively inhibiting neuropilin-1. This inhibition prevents the binding of vascular endothelial growth factor 165 to neuropilin-1, thereby blocking the signaling pathways involved in angiogenesis. The peptide also reduces oxidative stress and inflammation, contributing to its protective effects in diabetic retinopathy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RGD-Peptid: Ein weiteres Peptid, das Integrine angreift und die Angiogenese hemmt.

VEGF-Inhibitoren: Verbindungen wie Bevacizumab, die den vaskulären endothelialen Wachstumsfaktor hemmen.

Einzigartigkeit

ATWLPPR-Peptid (TFA) ist einzigartig in seiner selektiven Hemmung von Neuropilin-1, was es von anderen Angiogenese-Inhibitoren unterscheidet, die verschiedene Wege angreifen. Seine Fähigkeit, oxidativen Stress und Entzündungen zu reduzieren, verstärkt sein therapeutisches Potenzial .

Eigenschaften

IUPAC Name |

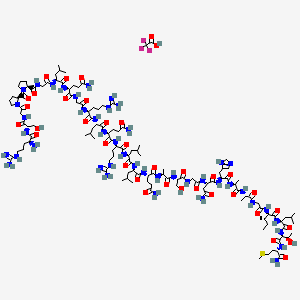

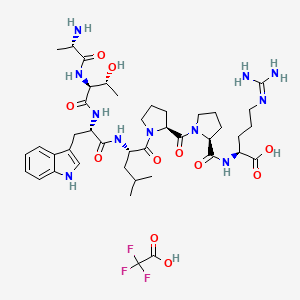

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N11O9.C2HF3O2/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43;3-2(4,5)1(6)7/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44);(H,6,7)/t22-,23+,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSUTUJDKRWLMC-AMDKFYLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62F3N11O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

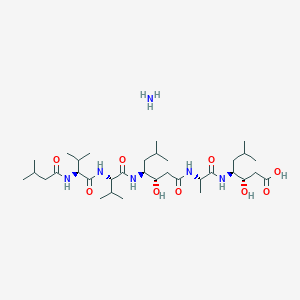

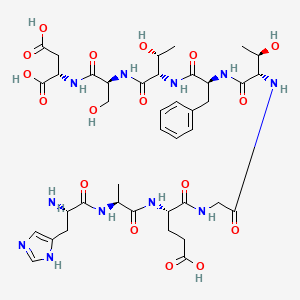

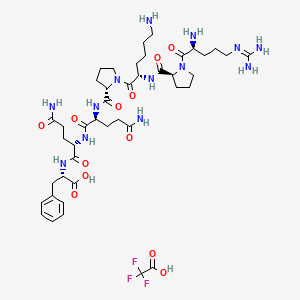

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino-[4-methyl-3-[(4-phenylbenzoyl)amino]anilino]methylidene]-3,4,5-trimethoxybenzamide](/img/structure/B8075354.png)

![[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8075375.png)

![[Sar1, Ile8]-Angiotensin II (TFA)](/img/structure/B8075408.png)

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride](/img/structure/B8075422.png)